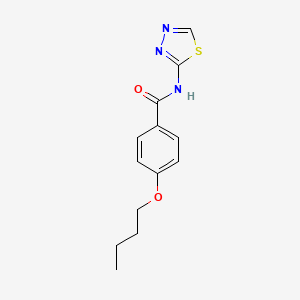

4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Description

Historical Development of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold emerged as a critical heterocyclic system following the discovery of phenylhydrazines and hydrazine derivatives in the late 19th century. The first documented synthesis of a 1,3,4-thiadiazole compound dates to 1882, when Emil Fischer reported its preliminary characterization. However, the structural elucidation of this five-membered aromatic ring—comprising two nitrogen atoms and one sulfur atom—was conclusively established by Freund and Kuh in 1890. This breakthrough laid the foundation for systematic exploration of thiadiazole chemistry, with subsequent studies identifying four distinct isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.

Early 20th-century research focused on synthetic methodologies, particularly cyclization reactions involving thiosemicarbazides and carboxylic acid derivatives. For example, the Huisgen cyclization method enabled the preparation of 2,5-disubstituted 1,3,4-thiadiazoles through thermally induced rearrangements. By the mid-20th century, advancements in spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy facilitated precise structural characterization, accelerating the development of novel derivatives.

Table 1: Milestones in 1,3,4-Thiadiazole Chemistry

| Year | Discovery/Advancement | Key Contributors |

|---|---|---|

| 1882 | Initial synthesis | Fischer |

| 1890 | Structural confirmation | Freund & Kuh |

| 1950s | Cyclization methods | Huisgen |

| 2000s | Pharmacological applications | Multiple research groups |

Significance of 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide in Scientific Research

This compound represents a structurally optimized derivative within the 1,3,4-thiadiazole family. Its molecular architecture combines a lipophilic butoxy group with a benzamide-thiadiazole hybrid scaffold, enhancing both solubility and target-binding affinity. The compound’s significance stems from three key attributes:

- Versatile Pharmacophore : The 1,3,4-thiadiazole ring acts as a hydrogen-bond acceptor, while the benzamide moiety facilitates π-π stacking interactions with biological targets.

- Synthetic Flexibility : Position-selective functionalization at the thiadiazole C-2 and C-5 positions allows modular derivatization for structure-activity relationship (SAR) studies.

- Broad Bioactivity : Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties, suggesting potential therapeutic applications.

Recent computational studies highlight the compound’s favorable drug-likeness parameters, including a polar surface area of 85.2 Ų and logP value of 2.3, indicating balanced hydrophobicity.

Current Research Landscape and Knowledge Gaps

Contemporary studies on this compound focus on three domains:

- Synthetic Optimization : Novel routes employing microwave-assisted synthesis and green chemistry principles aim to improve yields beyond the conventional 60–70% range.

- Biological Screening : Preliminary in vitro assays demonstrate micromolar-level inhibition of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR).

- Computational Modeling : Molecular docking simulations predict strong binding affinity (-9.2 kcal/mol) toward the ATP-binding pocket of protein kinase B.

Despite progress, critical knowledge gaps persist:

- Limited in vivo pharmacokinetic data on absorption-distribution-metabolism-excretion (ADME) properties.

- Unclear mechanistic pathways for observed antineoplastic activity in glioblastoma cell lines.

- Scarce comparative studies against clinically used thiadiazole-based drugs like acetazolamide.

Theoretical Framework for 1,3,4-Thiadiazole-Based Compounds

The bioactivity of 1,3,4-thiadiazoles arises from electronic and steric interactions governed by frontier molecular orbitals. Density functional theory (DFT) calculations reveal that the HOMO-LUMO gap (ΔE = 4.1 eV) in this compound facilitates charge transfer interactions with biological targets. Key theoretical principles include:

- Electronic Effects : Electron-withdrawing substituents at C-5 increase ring aromaticity, enhancing metabolic stability.

- Steric Considerations : The butoxy group’s four-carbon chain optimizes membrane permeability without excessive hydrophobicity.

- Tautomerism : Thiadiazole-thione/thiol tautomeric equilibria influence redox behavior and metal-chelation capacity.

Figure 1: Molecular Orbital Interactions

$$ \text{HOMO} \rightarrow \pi(\text{benzamide}) + \sigma^(\text{thiadiazole}) $$

$$ \text{LUMO} \rightarrow \pi^(\text{thiadiazole}) - \sigma(\text{C-S}) $$

This framework guides rational design of derivatives with optimized pharmacokinetic and pharmacodynamic profiles.

Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-2-3-8-18-11-6-4-10(5-7-11)12(17)15-13-16-14-9-19-13/h4-7,9H,2-3,8H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJAPJVFFLXDOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-butoxybenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired 1,3,4-thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Halides, amines, in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide exhibits significant anticancer activity. For instance, studies have demonstrated its efficacy against various cancer cell lines:

- Mechanism of Action : The compound has been shown to inhibit the activity of key receptors involved in cancer proliferation, such as the epidermal growth factor receptor (EGFR) and HER-2. It selectively inhibits these kinases, leading to reduced cell viability in breast cancer (MCF-7 and SK-BR-3) and lung cancer (A549 and H1975) cells .

-

Case Studies :

- A derivative of this compound was shown to induce apoptosis in SK-BR-3 cells by promoting reactive oxygen species (ROS) expression and inhibiting angiogenesis through the downregulation of vascular endothelial growth factor (VEGF) .

- Molecular docking studies confirmed stable binding interactions with EGFR and HER-2, suggesting potential for further development as a targeted therapy .

Antimicrobial and Antifungal Activities

Compounds containing thiadiazole moieties, including this compound, have been investigated for their antimicrobial properties:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Carbonic Anhydrase (CA) Inhibition :

- 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide derivatives inhibited CA II with IC₅₀ values of 0.09–0.58 µM, outperforming non-sulfonamide analogs. The sulfamoyl group enhances binding to the zinc-active site .

- 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide (4) exhibited superior dihydrofolate reductase (DHFR) inhibition (ΔG = −9.0 kcal/mol) due to trichloromethyl and dichlorobenzamide groups improving hydrophobic interactions .

Lipoxygenase (LOX) Inhibition :

- N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives with methoxy substituents (e.g., 4j , o-methoxy) showed 28% LOX-1 inhibition but higher cytotoxicity (IC₅₀ = 4.96 µM in PC3 cells), suggesting substituent position impacts selectivity .

Key Insight : Electron-withdrawing groups (e.g., sulfonamide, halogens) enhance enzyme inhibition, while methoxy groups may increase off-target toxicity .

Molecular Docking and Binding Affinity

- 2,4-Dichloro-N-(2,2,2-trichloro-...)benzamide (4) formed stronger DHFR interactions (ΔG = −9.0 kcal/mol) than reference compounds, driven by halogen-bonding and van der Waals forces .

- N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives showed moderate docking scores with LOX-1, suggesting methoxy groups disrupt active-site geometry .

Key Insight : Halogenation and planar aromatic systems optimize target binding, whereas bulky substituents may sterically hinder interactions .

Biological Activity

4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂S |

| Molecular Weight | 273.34 g/mol |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent . It has demonstrated efficacy against various bacterial strains, including resistant strains like Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC value as low as 0.25 μg/mL against MRSA, indicating strong antibacterial properties .

- Target Pathways : The compound may inhibit processes such as menaquinone biosynthesis and affect ribosomal function .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity against Candida albicans. The compound's structural features contribute to its ability to permeate fungal cell walls and disrupt cellular functions.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. Studies indicate significant mortality rates in nematodes like Bursaphelenchus xylophilus at concentrations around 200 mg/L. The observed mechanism includes:

- Inhibition of respiration

- Induction of fluid leakage in nematodes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiadiazole moiety interacts with enzymes critical for microbial survival.

- Membrane Disruption : The lipophilic nature allows the compound to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Targeting Specific Pathways : Similar compounds have been shown to inhibit processes such as trans-translation in bacteria and various cancer cell proliferation pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy :

-

Anticancer Potential :

- Research focusing on derivatives containing the thiadiazole ring demonstrated significant antiproliferative effects against several cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 70 to 160 μM .

- Molecular docking studies suggested that these compounds could effectively bind to targets involved in cancer cell proliferation pathways.

Q & A

Q. What are the optimal synthetic routes for 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide, and what reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the thiadiazole core via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) .

- Step 2 : Coupling the thiadiazole intermediate with 4-butoxybenzamide using nucleophilic acyl substitution.

- Critical Conditions : Temperature control (<5°C during coupling), anhydrous solvents (e.g., DMF), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

- Yield Optimization : Use of excess coupling agents (e.g., EDCI/HOBt) improves yields to ~65–75% .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., butoxy chain integration at δ 1.0–1.6 ppm) .

- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ (amide C=O) and 1250–1300 cm⁻¹ (thiadiazole C-N) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 347.1) .

- X-ray Crystallography : Resolves stereoelectronic effects in the thiadiazole-amide linkage (if crystalline) .

Q. What in vitro biological screening approaches are recommended for initial assessment of this compound’s bioactivity?

- Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus and C. albicans .

- Enzyme Inhibition : Fluorometric assays targeting PfPRT (plasmodial purine phosphoribosyltransferase) at 10–100 µM concentrations .

- Cancer Cell Viability : MTT assays on HeLa or MCF-7 cells (IC₅₀ calculations) with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Variable Substituents : Replace the butoxy group with shorter (ethoxy) or branched (isobutoxy) chains to assess hydrophobicity effects .

- Thiadiazole Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to enhance electrophilicity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like PARP-1 .

Q. What strategies resolve contradictions in reported biological efficacies across studies (e.g., antimicrobial potency vs. cytotoxicity)?

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- Off-Target Profiling : Screen against a panel of kinases (e.g., KinomeScan) to identify non-specific interactions .

- Pharmacokinetic Analysis : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to contextualize in vivo relevance .

Q. What advanced spectroscopic or computational methods elucidate its mechanism of action at the molecular level?

- X-ray Crystallography : Resolve ligand-enzyme complexes (e.g., with PfPRT) to identify key hydrogen bonds (e.g., N—H⋯O=C) .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to enzyme targets .

Q. How to design experiments to study its interaction with biological targets like enzymes or receptors?

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., PARP-1) and measure real-time binding kinetics (ka/kd) .

- Fluorescence Quenching : Monitor tryptophan emission changes in enzyme active sites upon ligand binding .

- Mutagenesis Studies : Introduce point mutations (e.g., Ser→Ala in catalytic sites) to validate binding residues .

Q. What formulation strategies improve bioavailability for in vivo studies, given its poor aqueous solubility?

- Prodrug Design : Synthesize phosphate esters of the butoxy group for enhanced solubility .

- Nanoparticle Encapsulation : Use PEGylated liposomes (size: 100–150 nm) to increase circulation time .

- Co-Solvent Systems : Employ Cremophor EL/ethanol (1:1 v/v) for intraperitoneal administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.